7-Formyl-1-benzofuran-2-carboxylic acid
CAS No.:
Cat. No.: VC13511636
Molecular Formula: C10H6O4
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6O4 |
|---|---|
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 7-formyl-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H6O4/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-5H,(H,12,13) |
| Standard InChI Key | QHNMKCIHIVCQNX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)C=O)OC(=C2)C(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)C=O)OC(=C2)C(=O)O |
Introduction
7-Formyl-1-benzofuran-2-carboxylic acid is a complex organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . It belongs to the benzofuran family, which is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties . This compound is particularly interesting due to its structural features, which include a formyl group and a carboxylic acid group attached to the benzofuran ring.
Synthesis Methods
The synthesis of benzofuran derivatives often involves base-catalyzed intramolecular aldolization reactions or Vilsmeier-Haack reactions . For 7-Formyl-1-benzofuran-2-carboxylic acid, specific synthesis methods might involve the use of formylating agents to introduce the formyl group onto the benzofuran ring after the carboxylic acid group has been established.
Research Findings and Applications
Research on benzofuran derivatives highlights their versatility in medicinal chemistry. The structural modifications, such as the addition of formyl and carboxylic acid groups, can significantly impact their biological efficacy. For instance, the position and nature of substituents on the benzofuran ring can influence its anticancer activity, with certain substitutions enhancing cytotoxic properties .
| Compound Feature | Biological Impact |
|---|---|
| Formyl Group | Enhances reactivity and potential biological interactions |
| Carboxylic Acid Group | Facilitates solubility and interaction with biological targets |
| Benzofuran Core | Provides a scaffold for diverse biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume